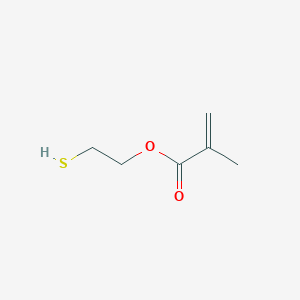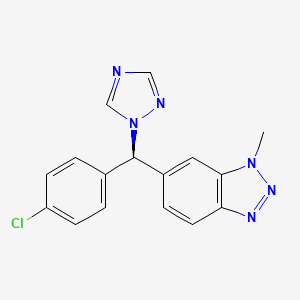
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is an organic compound with the molecular formula C9H6Cl2N2OS. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzisothiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anti-tubercular and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the mycobacterium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(6-chlorobenzothiazol-2-yl)acetamide: Similar structure but with a benzothiazole ring instead of benzisothiazole.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds have various substituents on the acetamide group and exhibit different biological activities.
Uniqueness
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in anti-tubercular research .
Eigenschaften
CAS-Nummer |
98447-32-6 |
|---|---|
Molekularformel |
C9H6Cl2N2OS |
Molekulargewicht |
261.13 g/mol |
IUPAC-Name |
2-chloro-N-(6-chloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-8(14)12-9-6-2-1-5(11)3-7(6)13-15-9/h1-3H,4H2,(H,12,14) |
InChI-Schlüssel |
JOLZZPHPZPVYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(SN=C2C=C1Cl)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



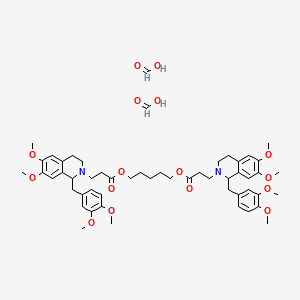
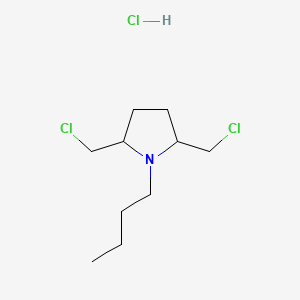
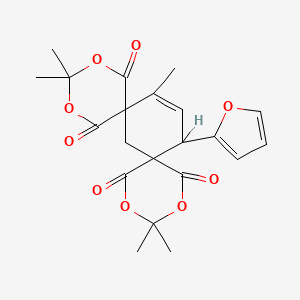

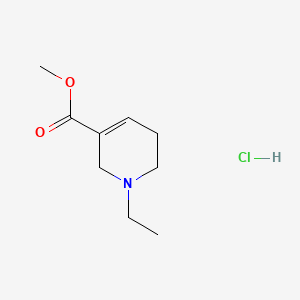
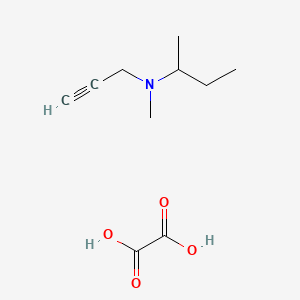
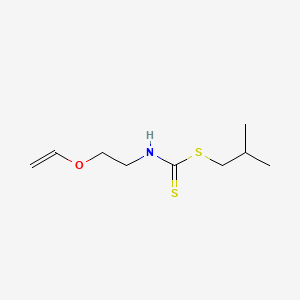
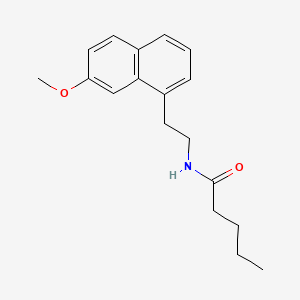
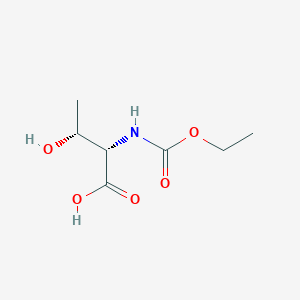

![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
